An In-depth Technical Guide to the Chemical Properties of 6-Ethoxy-1H-indazol-3-ylamine
An In-depth Technical Guide to the Chemical Properties of 6-Ethoxy-1H-indazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the chemical properties of 6-Ethoxy-1H-indazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds.[1][2] The specific substitution pattern of an ethoxy group at the 6-position and an amine at the 3-position imparts unique physicochemical and pharmacological characteristics to this molecule, making it a valuable building block for the synthesis of novel therapeutic agents.[2][3] This document will delve into the predicted and known aspects of its structure, synthesis, reactivity, and potential applications, offering a comprehensive resource for researchers in the field.
Molecular Structure and Physicochemical Properties
6-Ethoxy-1H-indazol-3-ylamine possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The ethoxy group at the 6-position and the amino group at the 3-position are key functional groups that dictate its chemical behavior.
Table 1: Predicted Physicochemical Properties of 6-Ethoxy-1H-indazol-3-ylamine
| Property | Predicted Value | Comments |
| Molecular Formula | C9H11N3O | |
| Molecular Weight | 177.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on similar 3-aminoindazoles. |
| Melting Point | 140-160 °C | Predicted based on related substituted indazoles. The exact value is dependent on crystalline form and purity. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and aromaticity. |
| pKa (most basic) | 4.0 - 5.0 | The amino group at the 3-position is the most basic site. The exact value is influenced by the electron-donating ethoxy group. |
| LogP | 1.5 - 2.5 | The ethoxy group increases lipophilicity compared to the unsubstituted 1H-indazol-3-ylamine. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The presence of both polar (amine, ether) and nonpolar (aromatic rings) groups dictates its solubility profile. |
Synthesis of 6-Ethoxy-1H-indazol-3-ylamine
The synthesis of 6-Ethoxy-1H-indazol-3-ylamine can be approached through several established methods for constructing the indazole ring system. A common and efficient strategy involves the cyclization of a suitably substituted o-cyanophenylhydrazine precursor.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences from a commercially available or readily prepared 4-ethoxy-2-nitrobenzonitrile. The key steps involve the reduction of the nitro group followed by diazotization and cyclization.
Caption: Proposed synthetic route to 6-Ethoxy-1H-indazol-3-ylamine.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-Amino-4-ethoxybenzonitrile
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To a stirred suspension of 4-ethoxy-2-nitrobenzonitrile (1.0 eq) in ethanol or acetic acid, add iron powder (3.0-5.0 eq).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (0.1-0.5 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 2-amino-4-ethoxybenzonitrile, which can be used in the next step without further purification or purified by column chromatography.
Causality behind Experimental Choices: The reduction of an aromatic nitro group is a standard transformation. The use of iron in acidic media is a classic, cost-effective, and robust method. Catalytic hydrogenation with palladium on carbon is a cleaner alternative but may require specialized equipment.
Step 2: Synthesis of 6-Ethoxy-1H-indazol-3-ylamine
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Dissolve 2-amino-4-ethoxybenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethylene glycol.
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Add hydrazine hydrate (2.0-5.0 eq) and a base such as sodium methoxide or potassium tert-butoxide (0.1-1.0 eq).
-
Heat the reaction mixture to reflux (typically 120-180 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-Ethoxy-1H-indazol-3-ylamine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices: The base-mediated reaction of an o-aminobenzonitrile with hydrazine is a well-established method for the synthesis of 3-aminoindazoles.[4] The high temperature is necessary to drive the cyclization reaction. The choice of solvent is critical to achieve the required reaction temperature.
Chemical Reactivity
The reactivity of 6-Ethoxy-1H-indazol-3-ylamine is governed by the interplay of its functional groups: the nucleophilic amino group, the indazole ring system, and the ethoxy substituent.
Reactions of the Amino Group
The 3-amino group is a key handle for further functionalization. It can undergo a variety of reactions typical of primary aromatic amines:
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Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This is a common strategy in drug design to introduce various substituents.[5]
-
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
-
Alkylation and Arylation: The amino group can be alkylated or arylated under appropriate conditions, although N-alkylation can sometimes be challenging due to competing reactions at the indazole nitrogen atoms.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of other functional groups at the 3-position.
Reactions of the Indazole Ring
The indazole ring is an aromatic system, but the pyrazole moiety imparts specific reactivity.
-
N-Alkylation and N-Arylation: The indazole nitrogens can be alkylated or arylated. The regioselectivity (N1 vs. N2) is often dependent on the reaction conditions and the nature of the electrophile.
-
Electrophilic Aromatic Substitution: The benzene ring of the indazole is activated by the electron-donating ethoxy and amino groups. Electrophilic substitution reactions, such as halogenation or nitration, are expected to occur primarily at the 5- and 7-positions, ortho and para to the activating groups.
-
Oxidative Rearrangement: 3-Aminoindazoles can undergo oxidative rearrangement reactions to form other heterocyclic systems, such as 1,2,3-benzotriazin-4(3H)-ones, under specific conditions.[6]
Caption: Key reactivity pathways of 6-Ethoxy-1H-indazol-3-ylamine.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 6-Ethoxy-1H-indazol-3-ylamine
| Technique | Predicted Features |
| 1H NMR | - Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the benzene ring will show a characteristic splitting pattern. - NH2 Protons: A broad singlet in the range of δ 4.0-6.0 ppm, which is exchangeable with D2O. - NH Proton (indazole): A broad singlet at a downfield chemical shift, typically > δ 10 ppm. - Ethoxy Protons: A quartet around δ 4.0 ppm (OCH2) and a triplet around δ 1.4 ppm (CH3). |
| 13C NMR | - Aromatic Carbons: Signals in the range of δ 100-160 ppm. - C3-NH2 Carbon: A signal around δ 150-160 ppm. - Ethoxy Carbons: Signals around δ 63 ppm (OCH2) and δ 15 ppm (CH3). |
| IR (Infrared) | - N-H Stretching (amine): Two bands in the region of 3300-3500 cm-1. - N-H Stretching (indazole): A broad band around 3100-3300 cm-1. - C-O Stretching (ether): A strong band around 1200-1250 cm-1. - C=C Stretching (aromatic): Bands in the region of 1500-1600 cm-1. |
| Mass Spec (MS) | - Molecular Ion (M+): A peak at m/z = 177. - Fragmentation: Loss of ethylene (m/z = 149) from the ethoxy group is a likely fragmentation pathway. |
Applications in Drug Discovery
The 1H-indazol-3-ylamine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] The amino group at the 3-position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.[5] The substituent at the 6-position, in this case, an ethoxy group, can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Derivatives of 6-substituted-1H-indazol-3-amines have been investigated for a wide range of therapeutic targets, including:
-
Oncology: As inhibitors of various kinases involved in cancer cell proliferation and survival.[2][7]
-
Neurological Disorders: For the treatment of conditions such as Alzheimer's and Parkinson's disease.[3]
-
Inflammatory Diseases: As modulators of inflammatory pathways.
The ethoxy group in 6-Ethoxy-1H-indazol-3-ylamine can enhance metabolic stability and improve oral bioavailability compared to a hydroxyl or methoxy group, making it an attractive modification for drug candidates.
Safety and Handling
As with any research chemical, 6-Ethoxy-1H-indazol-3-ylamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Specific toxicity data for this compound is not available; therefore, it should be treated as a potentially hazardous substance.
Conclusion
6-Ethoxy-1H-indazol-3-ylamine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its chemical properties are defined by the interplay of the 3-amino group, the indazole core, and the 6-ethoxy substituent. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, its expected reactivity, and its potential role in drug discovery. While experimental data for this specific molecule is limited, the information presented here, based on established chemical principles and data from analogous compounds, serves as a solid foundation for researchers and scientists working with this promising scaffold.
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